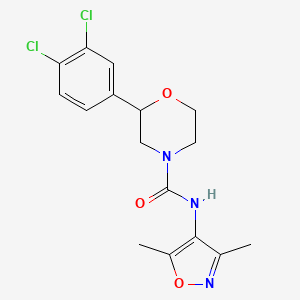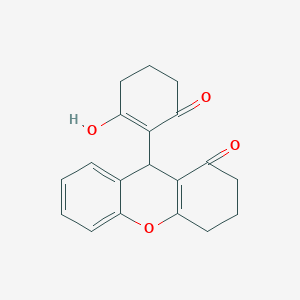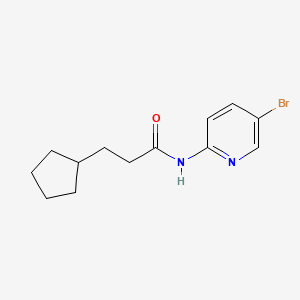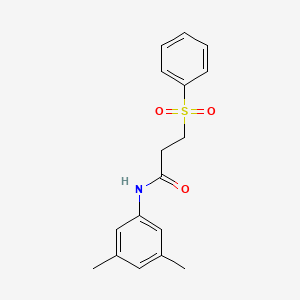![molecular formula C24H25N5O2S B5423007 (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5423007.png)
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound that belongs to the class of thiadiazolo[3,2-a]pyrimidines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multi-step organic reactions. The starting materials often include 4-(diethylamino)benzaldehyde, 3-methylphenol, and appropriate thiadiazole and pyrimidine precursors. The reaction conditions usually involve the use of solvents such as ethanol or methanol, and catalysts like p-toluenesulfonic acid or triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are tightly controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatographic techniques.
化学反应分析
Types of Reactions
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and pyrimidine rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, alkylating agents, and nucleophiles under various conditions such as elevated temperatures or the presence of catalysts.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学研究应用
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: Utilized in the development of new materials with specific properties such as conductivity, fluorescence, and stability.
作用机制
The mechanism of action of (6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, and other proteins, leading to the modulation of their activity. This interaction can result in the inhibition or activation of various biochemical pathways, ultimately affecting cellular processes such as proliferation, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant effects.
Phenolic Compounds: A class of compounds known for their antioxidant properties and potential health benefits.
Uniqueness
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is unique due to its complex structure and diverse biological activities. Unlike simpler compounds such as dichloroaniline and caffeine, this compound offers a broader range of applications in various scientific fields, making it a valuable subject of research.
属性
IUPAC Name |
(6E)-6-[[4-(diethylamino)phenyl]methylidene]-5-imino-2-[(3-methylphenoxy)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2S/c1-4-28(5-2)18-11-9-17(10-12-18)14-20-22(25)29-24(26-23(20)30)32-21(27-29)15-31-19-8-6-7-16(3)13-19/h6-14,25H,4-5,15H2,1-3H3/b20-14+,25-22? |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDYXSNTDFPKBE-ONWPUYBOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=N)N3C(=NC2=O)SC(=N3)COC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(4-chlorophenyl)morpholin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B5422943.png)

![N-(4-bromo-2-chlorophenyl)-2-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)acetamide](/img/structure/B5422956.png)
![(4aS*,8aR*)-1-butyl-6-[(5-cyclopropyl-1,3-oxazol-4-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5422961.png)
![N-{[2-(diethylamino)pyridin-3-yl]methyl}indane-1-carboxamide](/img/structure/B5422967.png)
![(Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chlorophenyl)prop-2-enenitrile](/img/structure/B5422971.png)
![5-[2-(2-chlorophenyl)vinyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole](/img/structure/B5422982.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5422985.png)
![N-benzyl-4-[(dimethylamino)methyl]-4-hydroxy-N-methyl-1-azepanesulfonamide](/img/structure/B5422987.png)
![2-methyl-N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-1H-benzimidazole-4-carboxamide](/img/structure/B5422998.png)

![N-[(4-fluorophenyl)methyl]-3-morpholin-4-ylpropan-1-amine;dihydrochloride](/img/structure/B5423011.png)
